molecular formula C17H17FN2O4 B11118953 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide

Cat. No.: B11118953
M. Wt: 332.33 g/mol
InChI Key: DBPKAZGCLNWFJN-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENOXY)ACETOHYDRAZIDE is a hydrazone derivative known for its potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxy-substituted phenyl ring and a fluorophenoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-fluorophenoxyacetic acid hydrazide. The reaction is carried out in an ethanol solvent under reflux conditions, with the addition of a catalytic amount of acetic acid to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The methoxy and fluorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENOXY)ACETOHYDRAZIDE is unique due to the presence of both methoxy and fluorophenoxy groups, which confer distinct electronic and steric properties. These features enhance its reactivity and binding affinity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C17H17FN2O4

Molecular Weight

332.33 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C17H17FN2O4/c1-22-15-7-8-16(23-2)12(9-15)10-19-20-17(21)11-24-14-5-3-13(18)4-6-14/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+

InChI Key

DBPKAZGCLNWFJN-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)COC2=CC=C(C=C2)F

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)COC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.